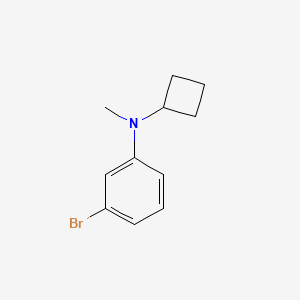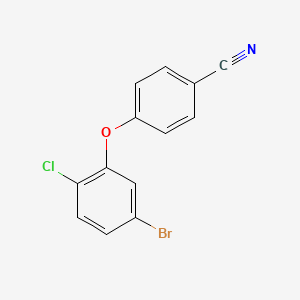![molecular formula C12H12N2O2 B13885508 2,3,4,5-tetrahydro-1H-Pyrido[4,3-b]indole-1-carboxylic acid](/img/structure/B13885508.png)
2,3,4,5-tetrahydro-1H-Pyrido[4,3-b]indole-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrahydro-1H-Pyrido[4,3-b]indole-1-carboxylic acid is a heterocyclic compound with significant interest in medicinal chemistry. It is known for its potential biological activities and is often studied for its applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the Heck and Nenitzescu reactions are often employed in the synthesis of such compounds .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for further study .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole-1-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its antiproliferative effects on cancer cells . Molecular docking studies have revealed its binding orientations in the active sites of target proteins, providing insights into its biological activity .
Comparaison Avec Des Composés Similaires
- 2,3,4,9-Tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-3-carboxylic acid
- 1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole
Comparison: Compared to similar compounds, 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-1-carboxylic acid is unique due to its specific structural features and the presence of a carboxylic acid group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C12H12N2O2 |
|---|---|
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-1-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)11-10-7-3-1-2-4-8(7)14-9(10)5-6-13-11/h1-4,11,13-14H,5-6H2,(H,15,16) |
Clé InChI |
LCCFBQOGARJSAX-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(C2=C1NC3=CC=CC=C32)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(4-bromophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13885459.png)






